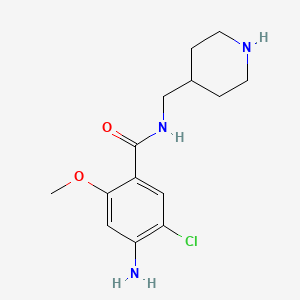

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUGDJUVZUNIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic pathway for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, experimental protocols, mechanistic insights, and data presentation. The synthesis is approached via a convergent strategy, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine. The guide elucidates the rationale behind the selection of starting materials, reagents, and reaction conditions, ensuring a thorough understanding of the entire synthetic process.

Introduction and Retrosynthetic Analysis

This compound is a substituted benzamide derivative of interest in medicinal chemistry. Its structure incorporates a substituted aniline ring, which is a common pharmacophore, and a piperidinemethyl moiety that can influence solubility, basicity, and receptor interactions. The synthesis of this target molecule is most efficiently achieved through a convergent approach, which involves the separate synthesis of the carboxylic acid and amine fragments, followed by their coupling to form the final amide bond.

A retrosynthetic analysis reveals the two key building blocks: 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II).

Retrosynthetic Pathway

Caption: Retrosynthetic disconnection of the target molecule.

This guide will first detail the synthesis of each intermediate, followed by a comprehensive discussion of the final amide coupling step.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (I)

The synthesis of the substituted benzoic acid intermediate commences from the readily available and inexpensive p-aminosalicylic acid. The synthetic route involves three main transformations: methylation of the phenolic hydroxyl and carboxylic acid groups, regioselective chlorination, and subsequent saponification of the methyl ester.[1]

Overall Synthesis of Intermediate I

Caption: Synthetic pathway for Intermediate I.

Step 1: Methylation of p-Aminosalicylic Acid

The initial step involves the exhaustive methylation of both the phenolic hydroxyl and carboxylic acid functionalities of p-aminosalicylic acid using dimethyl sulfate in the presence of a base.

-

Rationale: Potassium hydroxide is used to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, forming the corresponding phenoxide and carboxylate anions. These nucleophilic anions then readily react with the electrophilic methyl groups of dimethyl sulfate. Acetone is a suitable solvent for this reaction.

Experimental Protocol:

-

In a well-ventilated fume hood, to a stirred solution of p-aminosalicylic acid (1.0 eq) and potassium hydroxide (3.2 eq) in acetone, cool the mixture to 20-30°C.[1]

-

Slowly add dimethyl sulfate (2.5 eq) dropwise, maintaining the temperature between 20-30°C.[1]

-

After the addition is complete, continue to stir the reaction mixture for 5-6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

The second step is the regioselective electrophilic chlorination of the aromatic ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle chlorinating agent for this transformation.[2][3]

-

Rationale: The amino and methoxy groups are ortho, para-directing activating groups. The position ortho to the amino group and meta to the methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol:

-

Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (1.0 eq) portion-wise to the solution at room temperature.[1]

-

Stir the reaction mixture for 3-4 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The final step in the synthesis of intermediate I is the saponification of the methyl ester to the corresponding carboxylic acid.

-

Rationale: Basic hydrolysis with potassium hydroxide in a mixture of methanol and water, followed by acidification, is a standard and efficient method for ester cleavage.

Experimental Protocol:

-

Suspend methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water.[1]

-

Add potassium hydroxide (2.2 eq) and reflux the mixture for 2-3 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.[1]

-

Filter the solid, wash with cold water, and dry to yield 4-amino-5-chloro-2-methoxybenzoic acid (I).

Synthesis of 4-(Aminomethyl)piperidine (II)

The synthesis of 4-(aminomethyl)piperidine is accomplished through a multi-step sequence starting from N-Boc-4-piperidone. This pathway involves a Wittig reaction to introduce the exocyclic double bond, followed by hydroboration-oxidation to form the primary alcohol, conversion to an azide, and finally reduction to the desired primary amine. The Boc protecting group is then removed in the final step.

Overall Synthesis of Intermediate II

Caption: Synthetic pathway for Intermediate II.

Step 1 & 2: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This intermediate can be synthesized from N-Boc-4-piperidone via a Wittig reaction followed by hydroboration-oxidation, or more directly by reduction of the corresponding commercially available carboxylic acid or ester. A common alternative is the direct reduction of tert-butyl 4-(formyl)piperidine-1-carboxylate.

Step 3: Conversion to Azide

The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide nucleophile.

-

Rationale: Mesylation provides an efficient leaving group for the subsequent SN2 reaction with sodium azide. This two-step process is generally high-yielding.

Experimental Protocol:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0°C for 1-2 hours, then warm to room temperature.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-90°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(azidomethyl)piperidine-1-carboxylate.

Step 4: Reduction of the Azide

The azide is reduced to the primary amine via catalytic hydrogenation.

-

Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of azides to amines. The reaction proceeds under mild conditions with high yield.

Experimental Protocol:

-

Dissolve tert-butyl 4-(azidomethyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 5: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.[4][5]

-

Rationale: The Boc group is labile to strong acids. A solution of HCl in an organic solvent like dioxane or treatment with trifluoroacetic acid (TFA) effectively cleaves the carbamate to release the free amine as its hydrochloride salt.[6]

Experimental Protocol:

-

Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) and stir at room temperature for 1-2 hours.[4]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of 4-(aminomethyl)piperidine (II).

-

The free base can be obtained by neutralization with a suitable base.

Amide Coupling to form this compound

The final step in the synthesis is the formation of the amide bond between 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II). This is achieved using a suitable coupling agent to activate the carboxylic acid.[7]

-

Rationale for Coupling Agent Selection: For efficient amide bond formation and to minimize side reactions, particularly racemization if chiral centers were present, modern coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) are excellent choices.[8][9][10] HATU is known for its high efficiency, especially with sterically hindered substrates.[11] EDC/HOBt is a more cost-effective option that is also highly effective.[12][13]

Final Amide Coupling Step

Caption: The final amide bond formation step.

Protocol using HATU

Experimental Protocol:

-

In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq) in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

-

Add HATU (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

-

Add a solution of 4-(aminomethyl)piperidine (II) (1.0-1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol using EDC/HOBt

Experimental Protocol:

-

In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq), 4-(aminomethyl)piperidine (II) (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[12]

-

Cool the stirred solution to 0°C in an ice bath.

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Slowly add solid EDC hydrochloride (1.2 eq) in portions.[12]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify as described in the HATU protocol.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | 7206-70-4 |

| 4-(aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | 7144-05-0 |

| Target Compound | C₁₄H₂₀ClN₃O₂ | 297.78 | 220032-26-8 |

Conclusion

This technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of this compound. The convergent approach, involving the synthesis of a substituted benzoic acid and a piperidine amine intermediate, followed by an efficient amide coupling, offers a flexible and scalable route to the target molecule. The provided experimental protocols, based on established chemical literature, serve as a solid foundation for researchers in the field of medicinal and organic chemistry.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.

- D'hooghe, M., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 65(31), 6047-6054.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.

-

Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

Kim Reactor. (2023, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

-

Chem-Impex. (n.d.). 4-(Aminomethyl)piperidine. [Link]

-

AccelaChem. (n.d.). 220032-26-8,4-Amino-5-chloro-2-methoxy-N-(4-piperidylmethyl.... [Link]

-

MySkinRecipes. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(piperidin-4.... [Link]

- Gassama, A., et al. (2015).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.

-

AccelaChem. (n.d.). 119452-66-3,2,6-Difluorophenylhydrazine. [Link]

-

AccelaChem. (n.d.). 550-89-0,Phenazine-1-carboxamide. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

- Karade, N. N., & Gampawar, S. V. (2010). Applications of N-Chlorosuccinimide in Organic Synthesis.

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]

- Abdel-Magid, A. F., et al. (1996). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

- Journal of Global Trends in Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

- Zhang, Y., et al. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines.

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

- van der Stelt, C., et al. (1953). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 195-199.

-

Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. [Link]

Sources

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 11. growingscience.com [growingscience.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (Cinitapride)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinitapride, a substituted benzamide, is a gastroprokinetic and antiemetic agent with a sophisticated, multi-target mechanism of action.[1][2] Unlike single-target drugs, its therapeutic efficacy arises from a synergistic interplay between serotonergic and dopaminergic pathways within the enteric nervous system. The core of its prokinetic activity lies in its function as a serotonin 5-HT₄ receptor agonist, which enhances the release of acetylcholine and stimulates gastrointestinal motility.[1][3][4] This primary action is complemented by its antagonist activity at 5-HT₂ receptors and agonist activity at 5-HT₁ receptors, which further modulate serotonergic tone to favor coordinated peristalsis.[5][6][7] Additionally, Cinitapride exhibits a discrete antagonist effect on dopamine D₂ receptors, contributing to both its prokinetic and antiemetic properties by mitigating the inhibitory effects of dopamine in the gut.[2][3][8] This guide provides a detailed exploration of these molecular interactions, the experimental methodologies used to validate them, and their ultimate translation into therapeutic effects for disorders such as functional dyspepsia and gastroesophageal reflux disease.[9][10]

Introduction: The Clinical Context of a Multifunctional Prokinetic

Gastrointestinal motility disorders, including functional dyspepsia (FD), gastroesophageal reflux disease (GERD), and delayed gastric emptying, represent a significant clinical challenge.[1][9] Cinitapride (4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide) emerged as a therapeutic solution, offering a robust prokinetic effect.[2] Developed by Almirall-Prodesfarma, it is classified as a gastroprokinetic and antiemetic agent.[1] Its clinical utility is rooted in its ability to correct dysmotility by modulating key neuro-regulatory pathways in the gastrointestinal tract. A crucial advantage of Cinitapride is its favorable cardiac safety profile, as it does not induce QT interval prolongation at therapeutic doses, a significant concern with earlier prokinetics like cisapride.[1][2]

Core Molecular Mechanism of Action: A Synergistic Multi-Target Approach

Cinitapride's efficacy is not derived from a single molecular interaction but from its engagement with multiple, distinct receptor subtypes. This multi-target profile allows for a more nuanced and potent regulation of gastrointestinal function.

The Serotonergic Pathway: A Dual-Action Engine for Motility

Serotonin (5-Hydroxytryptamine, 5-HT) is a critical regulator of gut function. Cinitapride masterfully modulates this system through a combination of agonistic and antagonistic actions.

The principal mechanism behind Cinitapride's prokinetic effect is its agonist activity at 5-HT₄ receptors located on presynaptic terminals of enteric cholinergic neurons.[1][3] This interaction initiates a downstream signaling cascade that culminates in the enhanced release of acetylcholine (ACh).[3][4] The released ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and promoting coordinated peristaltic waves, which accelerates gastric emptying and intestinal transit.[3]

Caption: Cinitapride's 5-HT4 agonist signaling pathway.

Cinitapride's serotonergic action is further refined by its interaction with other 5-HT receptor subtypes. It acts as an agonist at 5-HT₁ receptors and a potent antagonist at 5-HT₂ receptors.[2][5][6][8] While 5-HT₄ agonism promotes pro-cholinergic effects, the antagonism of 5-HT₂ receptors is crucial. Activation of 5-HT₂ receptors can lead to smooth muscle relaxation and slow down transit.[3] By blocking these receptors, Cinitapride prevents this inhibitory feedback, ensuring that the pro-motility signal initiated by 5-HT₄ activation is unopposed.[3]

The Dopaminergic Pathway: Antagonism of D₂ Receptors

In addition to its serotonergic effects, Cinitapride acts as a dopamine D₂ receptor antagonist.[2][8] Dopamine typically exerts an inhibitory influence on gastrointestinal motility by suppressing acetylcholine release.[3] By blocking D₂ receptors in the enteric nervous system, Cinitapride removes this "brake," further contributing to the net increase in cholinergic activity and motility.[3][4] This D₂ antagonism is also a key component of its antiemetic properties, mirroring the mechanism of drugs like domperidone.[3][11]

Caption: Integrated mechanism of Cinitapride's actions.

Pharmacological & Therapeutic Effects

The molecular interactions of Cinitapride translate into distinct physiological and therapeutic outcomes:

-

Enhanced Gastrointestinal Motility: The synergistic increase in cholinergic tone leads to accelerated gastric emptying, improved peristalsis, and an increased tone of the lower esophageal sphincter (LES), which is beneficial in GERD.[2][3]

-

Antiemetic Properties: The antagonism of D₂ receptors, and potentially modulation of 5-HT receptors in the chemoreceptor trigger zone, contributes to its effectiveness in reducing nausea and vomiting.[1][3]

-

Symptom Relief in Functional Dyspepsia: By addressing delayed gastric emptying and improving gastroduodenal coordination, Cinitapride effectively alleviates key symptoms of FD, such as postprandial fullness, bloating, and early satiety.[1][4][12]

Experimental Validation & Protocols

The multi-target profile of Cinitapride can be validated through a series of well-established in vitro assays. These protocols serve to quantify the drug's interaction with its targets and confirm its functional effects.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Cinitapride for human recombinant 5-HT₁, 5-HT₂, 5-HT₄, and D₂ receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells) are cultured, harvested, and homogenized to prepare crude membrane fractions.

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]GR113808 for 5-HT₄) and increasing concentrations of unlabeled Cinitapride.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration of Cinitapride that inhibits 50% of specific radioligand binding) are calculated. IC₅₀ values are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Data Presentation:

| Receptor Subtype | Radioligand | Hypothetical Cinitapride Kᵢ (nM) | Implied Activity |

| 5-HT₄ | [³H]GR113808 | 15 | High Affinity |

| 5-HT₂A | [³H]Ketanserin | 50 | Moderate Affinity |

| 5-HT₁A | [³H]8-OH-DPAT | 80 | Moderate Affinity |

| Dopamine D₂ | [³H]Spiperone | 120 | Lower Affinity |

Note: The Ki values presented are hypothetical for illustrative purposes and do not represent actual experimental data.

Protocol: In Vitro Functional Assay (Isolated Guinea Pig Ileum)

Objective: To functionally characterize the prokinetic effect of Cinitapride and confirm its cholinergic mechanism.

Methodology:

-

Tissue Preparation: A segment of the distal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Setup: The tissue is connected to an isometric force transducer to record contractile activity.

-

Baseline & Drug Addition: After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of Cinitapride.

-

Antagonist Challenge: To validate the mechanism, the experiment is repeated after pre-incubating the tissue with specific antagonists:

-

Atropine (muscarinic antagonist): To confirm the response is mediated by acetylcholine.

-

A 5-HT₄ antagonist (e.g., GR125487): To confirm the involvement of the 5-HT₄ receptor.

-

-

Data Analysis: The magnitude of contraction is measured and plotted against the Cinitapride concentration. A rightward shift in the concentration-response curve in the presence of antagonists confirms the mechanism of action.

Caption: Experimental workflow for the isolated organ bath assay.

Conclusion

The mechanism of action of this compound (Cinitapride) is a paradigm of rational drug design, leveraging a multi-target approach for superior therapeutic effect. Its identity as a 5-HT₄ agonist, 5-HT₂ antagonist, and weak D₂ antagonist provides a synergistic enhancement of cholinergic pathways in the enteric nervous system. This integrated mechanism not only drives its potent prokinetic and antiemetic effects but also underpins its clinical success in managing complex gastrointestinal motility disorders.

References

- Vertex AI Search. (n.d.). Cinitapride.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cinitapride Tartrate?

- Taylor & Francis. (n.d.). Cinitapride – Knowledge and References.

- Getz Pharma. (n.d.). Cinita (Cinitapride).

- Medical Dialogues. (2023, April 21). Cinitapride: Indications, Uses, Dosage, Drugs Interactions, Side effects.

- Wikipedia. (n.d.). Cinitapride.

- Cenmed Enterprises. (n.d.). Cinitapride (C007B-578170).

- MedChem Express. (n.d.). Cinitapride.

- MedchemExpress.com. (n.d.). Cinitapride | Gastroprokinetic Agent.

- TargetMol. (n.d.). Cinitapride | 5-HT Receptor.

- NIH. (2025, May 2). Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings.

- PubMed. (n.d.). [Efficacy and tolerability of cinitapride in the treatment of functional dyspepsia and delayed gastric emptying].

- NIH PubChem. (n.d.). Cinitapride | C21H30N4O4 | CID 68867.

- Dr.Oracle. (2025, October 7). What is the recommended dosage and usage of Cinitapride (generic name) for treating gastroesophageal reflux disease (GERD) and functional dyspepsia?

- PubMed. (n.d.). Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]

- 4. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. Cinitapride - Wikipedia [en.wikipedia.org]

- 7. Cinitapride | 5-HT Receptor | TargetMol [targetmol.com]

- 8. cenmed.com [cenmed.com]

- 9. [Efficacy and tolerability of cinitapride in the treatment of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinitapride | C21H30N4O4 | CID 68867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

physical and chemical properties of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Introduction

Substituted benzamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a molecule with potential applications in drug discovery and development. Its structural features, particularly the substituted benzamide core linked to a piperidine moiety, suggest a likelihood of interaction with various biological targets, including dopamine and serotonin receptors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential pharmacological significance based on the current understanding of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, we can compile known information and provide predicted values for key parameters.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | - |

| CAS Number | 220032-26-8 | Experimental | - |

| Molecular Formula | C₁₄H₂₀ClN₃O₂ | Calculated | - |

| Molecular Weight | 297.79 g/mol | Calculated | - |

| Appearance | White to off-white solid | Predicted | General knowledge of similar compounds |

| Melting Point | Not available (A related hydrochloride salt has a melting point of 276-278 °C) | Experimental (for related compound) | [1] |

| Boiling Point | 440.9 ± 45.0 °C | Predicted | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, DMSO, and DMF | Predicted | General solubility trends for benzamides |

| pKa | 13.68 ± 0.20 | Predicted | [2] |

| LogP | Not available | - | - |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for amide bond formation. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar benzamide derivatives[3]. Optimization of reaction conditions and purification methods is essential for achieving high yield and purity.

Step 1: Protection of the Aromatic Amine

-

Suspend 4-amino-5-chloro-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid).

-

Add a protecting group reagent, such as acetic anhydride, to the suspension.

-

Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and isolate the protected product, 4-acetamido-5-chloro-2-methoxybenzoic acid, by filtration.

Step 2: Activation of the Carboxylic Acid

-

Suspend the protected benzoic acid derivative in an excess of a chlorinating agent, such as thionyl chloride.

-

Reflux the mixture until a clear solution is obtained, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-acetamido-5-chloro-2-methoxybenzoyl chloride.

Step 3: Amide Coupling

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve N-Boc-4-(aminomethyl)piperidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the protected intermediate by column chromatography.

Step 4: Deprotection

-

Dissolve the protected intermediate in a suitable solvent (e.g., methanol or dioxane).

-

Add a strong acid, such as hydrochloric acid, to cleave both the acetamido and Boc protecting groups.

-

Stir the reaction at room temperature or with gentle heating.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the final product into an organic solvent.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Characterization Workflow

Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons, a methoxy singlet, and protons corresponding to the piperidine ring and the methylene bridge.

-

¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy) will be indicative of the compound's functional groups.

Pharmacological Profile and Mechanism of Action

Potential Targets and Mechanism of Action:

-

Dopamine D₂ Receptor Antagonism: Substituted benzamides are a well-established class of dopamine D₂ receptor antagonists. This activity is often associated with antipsychotic and antiemetic effects.

-

Serotonin 5-HT₄ Receptor Agonism: Several benzamide derivatives act as agonists at the 5-HT₄ receptor, which is known to play a role in gastrointestinal motility. This makes them potential candidates for the treatment of gastrointestinal disorders such as gastroparesis and constipation.

The specific substitutions on the benzamide ring and the nature of the side chain are critical determinants of receptor selectivity and potency. The 4-amino, 5-chloro, and 2-methoxy substitutions are common features in compounds with prokinetic activity.

Potential Signaling Pathway

The following diagram illustrates the potential downstream signaling cascade following the activation of the 5-HT₄ receptor by a benzamide agonist.

Caption: Postulated 5-HT₄ receptor-mediated signaling pathway for prokinetic benzamides.

Applications in Research and Drug Development

Given its structural motifs, this compound is a valuable tool for:

-

Lead Optimization: Serving as a scaffold for the development of novel and more selective dopamine D₂ antagonists or 5-HT₄ agonists.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the benzamide and piperidine moieties affect receptor binding and functional activity.

-

Pharmacological Probes: Use as a research tool to explore the physiological roles of D₂ and 5-HT₄ receptors in various tissues and disease models.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted benzamides should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-sealed container away from incompatible materials.

Conclusion

This compound represents a promising chemical entity within the broader class of substituted benzamides. While a comprehensive experimental characterization is still needed, its structural features suggest a strong potential for pharmacological activity, particularly as a modulator of dopaminergic and serotonergic systems. This guide provides a foundational understanding of its properties, a strategic approach to its synthesis and characterization, and insights into its potential applications in the field of drug discovery. Further experimental investigation is warranted to fully elucidate its therapeutic potential.

References

- [This result is not available in the current search]

- [This result is not available in the current search]

- [This result is not available in the current search]

-

Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. - PrepChem.com. (URL: [Link])

-

Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate. (URL: [Link])

Sources

An In-Depth Technical Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (BMS-813160)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Potential of a Dual CCR2/CCR5 Antagonist

In the landscape of modern therapeutics, particularly in immuno-oncology and inflammatory diseases, the modulation of chemokine signaling pathways has emerged as a promising strategy. This guide provides a comprehensive technical overview of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a potent and selective dual antagonist of C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), widely known by its designation BMS-813160.[1][2][3] Developed by Bristol-Myers Squibb, this orally administered small molecule has garnered significant interest for its potential to remodel the tumor microenvironment and combat therapeutic resistance.

This document is intended to serve as a detailed resource for researchers and drug development professionals. It delves into the core aspects of BMS-813160, from its fundamental mechanism of action and synthesis to its analytical characterization, preclinical profile, and clinical evaluation. By synthesizing technical data with mechanistic insights, this guide aims to provide a thorough understanding of BMS-813160 and its place in the evolving field of targeted therapies.

Core Compound Identity

| IUPAC Name | This compound |

| Common Name | BMS-813160 |

| CAS Number | 654084-41-0 |

| Molecular Formula | C₁₄H₂₀ClN₃O₂ |

| Molecular Weight | 301.78 g/mol |

| Chemical Structure |

Mechanism of Action: A Dual Approach to Immune Modulation

BMS-813160 functions as a potent antagonist of two key chemokine receptors, CCR2 and CCR5, which play critical roles in the trafficking of immunosuppressive immune cells.[1][2][3] Both CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands, initiate a cascade of downstream signaling events culminating in cellular migration and activation.[4][5][6]

The primary ligands for CCR2 include CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), while CCR5 binds to several chemokines, notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[7] These chemokines are often overexpressed within the tumor microenvironment, leading to the recruitment of tumor-associated macrophages (TAMs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). These recruited cells contribute to an immunosuppressive milieu that hinders the efficacy of anti-tumor immune responses.

By competitively binding to CCR2 and CCR5, BMS-813160 blocks the interaction of these receptors with their cognate ligands. This inhibition prevents the downstream signaling cascade, thereby impeding the migration of immunosuppressive cells into the tumor microenvironment.[1][2] This dual antagonism is hypothesized to shift the balance of the immune infiltrate within the tumor towards a more pro-inflammatory, anti-tumor state, potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Signaling Pathway Overview

The binding of chemokines to CCR2 and CCR5 typically activates Gαi-coupled signaling pathways. This leads to the dissociation of the G-protein subunits, initiating multiple downstream effects including the activation of phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and the Ras/Raf/MEK/ERK pathway. These pathways ultimately regulate cellular processes such as chemotaxis, proliferation, and survival. BMS-813160's antagonistic action prevents the initiation of this signaling cascade.

Caption: Antagonistic action of BMS-813160 on CCR2/CCR5 signaling.

Synthesis and Manufacturing

The synthesis of this compound hydrochloride involves a multi-step process. While specific, proprietary manufacturing details are not publicly available, a representative synthetic route can be constructed based on published literature and general organic chemistry principles. The following protocol is a plausible, non-proprietary pathway for the synthesis of the core benzamide structure.

Exemplary Synthetic Protocol

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This intermediate can be prepared from 4-amino-2-methoxybenzoic acid through a chlorination reaction.

-

Materials: 4-amino-2-methoxybenzoic acid, N-chlorosuccinimide (NCS), and a suitable solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-amino-2-methoxybenzoic acid in DMF.

-

Slowly add NCS to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

-

Step 2: Amide Coupling to form this compound

This step involves the coupling of the carboxylic acid intermediate with 4-(aminomethyl)piperidine.

-

Materials: 4-amino-5-chloro-2-methoxybenzoic acid, 4-(aminomethyl)piperidine (with appropriate protection on the piperidine nitrogen, e.g., a Boc group), a coupling agent such as HATU or EDC/HOBt, a base like diisopropylethylamine (DIPEA), and a solvent like DMF.

-

Procedure:

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid, the protected 4-(aminomethyl)piperidine, and the coupling agent in DMF.

-

Add DIPEA to the mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

If a protecting group was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

-

Caption: Simplified workflow for the synthesis of BMS-813160.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of BMS-813160 for research and development purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of BMS-813160 and for quantifying it in various matrices.

Exemplary HPLC-UV Method:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound). |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural confirmation of BMS-813160.[2][8] The spectra provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.

-

Amide Proton: A broad singlet corresponding to the -NH- proton of the amide linkage.

-

Piperidine and Methylene Protons: A series of signals in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the piperidine ring and the methylene bridge.

-

Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Amino Protons: A broad singlet for the -NH₂ group on the aromatic ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic signal in the downfield region (around 165-175 ppm) for the amide carbonyl carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (110-160 ppm).

-

Piperidine and Methylene Carbons: Signals in the aliphatic region (20-60 ppm).

-

Methoxy Carbon: A signal around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of BMS-813160 and to identify any impurities or degradation products.[2] Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion would be at m/z 302.13.

Preclinical Pharmacology and Toxicology

Preclinical studies are fundamental in characterizing the pharmacokinetic, pharmacodynamic, and toxicological profile of a new chemical entity. For a CCR2 antagonist with a similar profile, pharmacokinetic parameters in rats and dogs have been reported.[1]

Pharmacokinetics

BMS-813160 has been shown to have good oral bioavailability and low clearance in preclinical species such as dogs and cynomolgus monkeys.[8] A summary of expected pharmacokinetic parameters for a representative CCR2 antagonist is provided below.

| Parameter | Rat | Dog |

| Half-life (t½) (oral) | 2.5 h | 3.2 h |

| AUC (oral, 10 mg/kg) | 2723 nM·h | 35560 nM·h |

| Oral Bioavailability | 78% | 78% |

| (Data for a representative CCR2 antagonist, INCB-8761)[1] |

Toxicology

Preclinical toxicology studies are conducted to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.[9][10] These studies typically involve dose-range finding and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[9] Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology. For CCR5 antagonists, toxicity concerns have in some cases halted clinical progression, highlighting the importance of thorough preclinical safety evaluation.[11]

Clinical Development

BMS-813160 has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, with a particular focus on pancreatic ductal adenocarcinoma (PDAC).[12][13] The rationale for its use in oncology is based on its potential to modulate the immunosuppressive tumor microenvironment and enhance the efficacy of chemotherapy and immunotherapy.

Overview of Key Clinical Trials

| Trial Identifier | Phase | Indication | Intervention | Status |

| NCT03496662 | I/II | Borderline Resectable or Locally Advanced PDAC | BMS-813160 + Nivolumab + Gemcitabine + Nab-paclitaxel | Completed[14] |

| NCT03767582 | I/II | Locally Advanced PDAC | BMS-813160 + Nivolumab ± GVAX vaccine following chemotherapy and radiotherapy | Completed[7][13] |

| NCT02432338 | I/II | Advanced Solid Tumors | BMS-813160 + Nivolumab or Chemotherapy | Information not readily available |

In the NCT03496662 trial, the combination of BMS-813160 with nivolumab and chemotherapy was found to be well-tolerated in patients with PDAC.[12] The study reported an objective response rate of 42% in patients with borderline resectable PDAC and 20% in those with locally advanced disease after four cycles of treatment.[12] Biomarker analyses from this study showed a decrease in intratumoral monocytes and macrophages, along with enhanced T-cell proliferation and effector gene expression, providing clinical evidence for the compound's mechanism of action.[12]

The NCT03767582 study evaluated BMS-813160 in combination with nivolumab with or without a cancer vaccine (GVAX) in patients with locally advanced PDAC.[7] The phase I portion of this trial established a recommended phase II dose for BMS-813160 and found the combination to be safe, without causing delays in potential surgical resection.[15]

Future Directions and Conclusion

This compound (BMS-813160) represents a promising therapeutic agent with a novel dual mechanism of action targeting CCR2 and CCR5. Its ability to modulate the tumor microenvironment by blocking the recruitment of immunosuppressive cells has shown potential in early clinical trials, particularly in challenging indications like pancreatic cancer.

For researchers and drug development professionals, BMS-813160 serves as an important tool compound for investigating the role of chemokine signaling in disease and as a lead molecule for the development of next-generation immunomodulatory agents. Further research will be crucial to fully elucidate its therapeutic potential, optimize combination strategies, and identify patient populations most likely to benefit from this targeted approach. This guide provides a solid technical foundation to support these ongoing and future endeavors.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- BioWorld. (2011, November 8). Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist.

- Sabinet African Journals. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113.

- ClinicalTrials.gov. (2025, December 3). Trial of Neoadjuvant and Adjuvant Nivolumab and BMS-813160 With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. (NCT03767582).

- PubMed Central. (n.d.).

- National Cancer Institute. (n.d.).

- ClinicalTrials.gov. (2025, July 29). BMS-813160 With Nivolumab and Gemcitabine and Nab-paclitaxel in Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC). (NCT03496662).

- PrepChem.com. (n.d.). Synthesis of N-methyl-N-(1-benzylpiperid-4-yl)-2-methoxy-4-amino-5-chloro-benzamide hydrochloride.

- Benchchem. (n.d.). Comparative Analysis of CCR2 Antagonists in Preclinical and Clinical Development.

- My Cancer Genome. (2021, July 23). Clinical Trial: NCT03496662.

- ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm)

- Digital Commons@Becker. (2025, September 2).

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- AdooQ Bioscience. (n.d.). BMS-813160 | CCR2/CCR5 antagonist.

- ResearchGate. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-amino-5-chloro-2-methoxybenzamide.

- Frontiers. (2022, November 21). Phosphoproteomic mapping of CCR5 and ACKR2 signaling properties.

- PubMed. (n.d.).

- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.

- PubMed Central. (n.d.). Chemokine receptors and other GPCRs.

- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.

- PubMed Central. (n.d.). The G Protein Coupled Receptor CCR5 in Cancer.

- Cancer Research. (n.d.). Recent Advances Targeting CCR5 for Cancer and Its Role in Immuno-Oncology.

- PubMed Central. (2023, October 5). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2.

- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride.

- Oncodesign Services. (n.d.). Preclinical toxicology studies.

- ChemUniverse. (n.d.). This compound HYDROCHLORIDE.

- U.S. Food and Drug Administration. (2008, October 24). Preclinical Development of Biologics.

- Biological Magnetic Resonance Bank. (n.d.).

- ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

- RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

- PubMed. (n.d.).

- ResearchGate. (2025, August 6). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.

- Universitas Indonesia. (2022, September 1). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING.

Sources

- 1. | BioWorld [bioworld.com]

- 2. journals.co.za [journals.co.za]

- 3. rsc.org [rsc.org]

- 4. Chemokine receptors and other GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. Neoadjuvant treatment of localized pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Facebook [cancer.gov]

The Compass of the Mind: A Technical Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Analogs in Neuropsychiatric Drug Discovery

Abstract

Substituted benzamides represent a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, primarily through their potent antagonism of the dopamine D2 receptor. This technical guide provides an in-depth exploration of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide and its structural analogs. We will dissect the intricate relationships between chemical structure and biological activity, detail synthetic methodologies for the exploration of this chemical space, and provide robust protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to the advancement of novel neuropsychiatric therapies.

Introduction: The Significance of Benzamide Scaffolds in Neuropharmacology

The 4-amino-5-chloro-2-methoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, most notably for its ability to anchor ligands to the dopamine D2 receptor, a key player in the pathophysiology of psychosis and other CNS disorders[1][2]. The parent compound, this compound, serves as a foundational template for a vast array of structural analogs that have been investigated for their potential as antipsychotic, antiemetic, and prokinetic agents.

The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate dopaminergic neurotransmission. Hyperactivity of the mesolimbic dopamine pathway is a hallmark of the positive symptoms of schizophrenia, and blockade of postsynaptic D2 receptors in this region is a primary mechanism of action for many antipsychotic drugs[3]. The structural versatility of the benzamide scaffold allows for fine-tuning of affinity, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel drug candidates.

The Core Moiety: Understanding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the intricate interplay of substitutions on both the benzamide ring and the piperidine moiety. A systematic exploration of these modifications is crucial for the rational design of novel compounds with improved therapeutic profiles.

The Benzamide Headgroup: The Anchor to D2

The substituted benzamide portion of the molecule is the primary pharmacophore responsible for anchoring to the D2 receptor. The arrangement of substituents on the aromatic ring is critical for potent binding.

-

4-Amino Group: The 4-amino group is a key hydrogen bond donor, interacting with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D2 receptor. Acetylation or removal of this group generally leads to a significant decrease in affinity.

-

5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position influences the acidity of the 4-amino group and contributes to the overall electronic profile of the ring. Replacement with other halogens (e.g., bromo) can be tolerated, but larger or electron-donating groups are often detrimental.

-

2-Methoxy Group: The methoxy group at the 2-position is crucial for orienting the molecule within the binding pocket. It is thought to engage in hydrophobic interactions and may also influence the conformation of the amide linker.

The Piperidine Tail: Tuning Selectivity and Physicochemical Properties

The N-(piperidin-4-ylmethyl) moiety extends into a more solvent-exposed region of the receptor, offering a prime location for modifications to modulate selectivity, off-target effects, and pharmacokinetic properties.

-

Piperidine Nitrogen (N1): The basicity of the piperidine nitrogen is a key determinant of the overall pKa of the molecule and influences its absorption, distribution, metabolism, and excretion (ADME) profile. Substitution at this position has a profound impact on activity.

-

Small Alkyl Groups: Small alkyl substituents (e.g., methyl, ethyl) are generally well-tolerated and can maintain high D2 affinity.

-

Bulky and Aromatic Groups: Introduction of larger groups, such as benzyl or substituted phenyl rings, can introduce interactions with accessory binding pockets, potentially leading to increased affinity or altered selectivity profiles (e.g., towards other dopamine receptor subtypes or serotonin receptors)[4].

-

-

Piperidine Ring Conformation: The chair conformation of the piperidine ring is the preferred geometry. The equatorial orientation of the methylene linker to the benzamide is energetically favored.

-

Modifications to the Linker: Altering the length or nature of the methylene linker between the piperidine and the benzamide nitrogen can impact the optimal positioning of the two key moieties within the binding site.

Quantitative SAR (QSAR) Insights

Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of various physicochemical parameters in determining the D2 receptor affinity of benzamide analogs. Descriptors such as molecular refractivity, polarizability, and specific electronic and steric parameters of the substituents have been shown to correlate with biological activity, providing a predictive framework for the design of new analogs[5][6].

Synthetic Strategies: Building the Analogs

The synthesis of this compound and its analogs is typically achieved through a convergent approach, involving the preparation of the substituted benzoic acid and the piperidine amine fragment, followed by an amide coupling reaction.

General Synthetic Workflow

Sources

- 1. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 3. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol-2(3 H)-ylidene)Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Novel Benzamide Derivatives

Introduction: The Benzamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzamide moiety, a simple yet elegant chemical structure featuring a carboxamide group attached to a benzene ring, represents a quintessential "privileged scaffold" in the field of medicinal chemistry.[1] Its remarkable versatility is rooted in its ability to form crucial hydrogen bonds and engage in a variety of non-covalent interactions. This allows benzamide derivatives to bind with high affinity and specificity to a diverse array of biological targets.[1] This inherent promiscuity has led to the development of numerous blockbuster drugs spanning a wide range of therapeutic areas, including oncology, central nervous system disorders, and anti-inflammatory agents.[1][2]

From its initial synthesis in the 19th century, the benzamide core has evolved from a chemical curiosity to an indispensable tool in rational drug design.[3] This guide provides an in-depth exploration of the journey of novel benzamide derivatives, from initial discovery to preclinical development. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of bringing these promising compounds from the lab to the clinic.

I. Target Identification and Validation: The Genesis of a Benzamide Drug Discovery Program

The inception of any successful drug discovery campaign lies in the meticulous selection and validation of a biological target. For benzamide derivatives, the spectrum of potential targets is vast, a testament to the scaffold's adaptability.

A. The Diverse Target Landscape of Benzamides

Benzamide derivatives have been successfully developed to modulate a wide range of biological targets, including:

-

Receptors: Notably, dopamine and serotonin receptors are key targets for antipsychotic and antiemetic benzamides.[4][5]

-

Enzymes: This class of drugs has shown significant inhibitory activity against enzymes like histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP-1), and carbonic anhydrases.[6][7][8]

-

Ion Channels: Certain benzamide derivatives have been investigated for their effects on various ion channels.

-

Other Proteins: The scaffold's versatility extends to targets like the smoothened receptor in the Hedgehog signaling pathway and tubulin.[9][10]

B. Causality in Target Selection: Beyond the "Lock and Key"

The choice of a target is not merely about finding a "lock" for the benzamide "key." It involves a deep understanding of the pathophysiology of a disease and the causal role of the target protein. For instance, the targeting of PARP-1 with benzamide inhibitors is rooted in the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[7] Similarly, the development of HDAC inhibitors stems from the understanding of epigenetic dysregulation in various cancers.[6]

C. Self-Validating Systems in Target Validation

A critical step is to establish a self-validating system to confirm the target's role in the disease process. This often involves a multi-pronged approach:

-

Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene can mimic the effect of a pharmacological inhibitor, providing strong evidence of the target's involvement.

-

Pharmacological Validation: The use of tool compounds, existing drugs with known activity against the target, can help to probe the biological consequences of target modulation in cellular and animal models.

II. Lead Discovery and Optimization: Crafting the Ideal Benzamide Candidate

Once a target is validated, the quest for a lead compound begins. This phase is an iterative process of design, synthesis, and biological evaluation, heavily reliant on understanding the structure-activity relationship (SAR).

A. The Art and Science of Synthesis

The synthesis of novel benzamide derivatives is typically achieved through robust and well-established amide coupling reactions.[1] A common and historically significant method is the reaction of a substituted benzoyl chloride with a primary or secondary amine.[3][11]

Protocol 1: General Synthesis of a Benzamide Derivative via Acyl Chloride [3]

-

Amine Solubilization: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Acyl Chloride Addition: Add the substituted benzoyl chloride (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled amine solution over 15-30 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic extracts and wash sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure benzamide product.[3]

B. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are the cornerstone of lead optimization, providing critical insights into how chemical modifications influence biological activity.[12][13]

Key SAR Insights for Benzamide Derivatives:

-

Benzamide Core Substitutions: The nature and position of substituents on the benzamide ring can significantly impact potency and selectivity. For instance, in a series of Mycobacterium tuberculosis QcrB inhibitors, electron-rich smaller substitutions at the C-5 position of the benzamide core were found to be more potent.[12] Conversely, electron-withdrawing groups at this position were less tolerated.[12]

-

Amide Modifications: The secondary amide (e.g., methyl amides) has been shown to be more potent than the primary amide in certain series of benzamide inhibitors.[12]

-

Side Chain Exploration: The nature of the side chain attached to the amide nitrogen is crucial for target engagement. In a study of acetylcholinesterase inhibitors, the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity.[13]

C. Computational Approaches in Benzamide Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the lead optimization process.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into key binding interactions.[6][14] Molecular docking studies of benzamide derivatives have been instrumental in understanding their binding modes with targets like HDAC1 and the sigma-1 receptor.[6][14]

-

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide a statistical correlation between the 3D properties of molecules and their biological activities, guiding the design of more potent analogs.[6][15]

D. Visualization of Key Concepts

Caption: Iterative workflow for lead optimization of benzamide derivatives.

III. Preclinical Development: Bridging the Gap from Bench to Bedside

The preclinical phase is a critical juncture where the most promising lead compounds are rigorously evaluated for their safety and efficacy before they can be considered for human clinical trials.

A. In Vitro and In Vivo Pharmacological Evaluation

A comprehensive battery of assays is employed to characterize the pharmacological profile of a benzamide candidate.

Table 1: Representative In Vitro and In Vivo Assays for Benzamide Derivatives

| Assay Type | Example | Purpose |

| In Vitro | ||

| Enzyme Inhibition | HDAC1 enzymatic assay[6] | To determine the potency of the compound in inhibiting the target enzyme (e.g., IC50 value). |

| Receptor Binding | Radioligand binding assays for D2, 5-HT1A, and 5-HT2A receptors[4] | To assess the affinity of the compound for its target receptor(s) (e.g., Ki value). |

| Cell Proliferation | MTT assay against cancer cell lines[7][16] | To evaluate the antiproliferative activity of the compound. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination[17] | To assess the potency of the compound against various microbial strains. |

| In Vivo | ||

| Efficacy Models | Carrageenan-induced rat paw edema (anti-inflammatory)[18] | To evaluate the therapeutic efficacy of the compound in a relevant animal model of the disease. |

| Phencyclidine-induced hyperactivity (antipsychotic)[4] | To assess the compound's ability to reverse disease-like symptoms in an animal model. | |

| Pharmacokinetics (PK) | Determination of Cmax, Tmax, AUC, and half-life | To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. |

| Safety/Toxicology | Acute and chronic toxicity studies | To identify potential adverse effects and determine a safe dose range for clinical studies. |

B. ADME/Tox Profiling: A Critical Hurdle

Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profiles are paramount for a successful drug candidate. Early assessment of these properties is crucial to avoid late-stage failures.

Key Considerations:

-

Metabolic Stability: The morpholine group, for example, has been identified as potentially metabolically labile in some benzamide series, leading to efforts to replace it while retaining activity.[12]

-

Cytotoxicity: Evaluation against normal cell lines is essential to ensure a therapeutic window. For instance, promising PARP-1 inhibitors have shown significant selectivity in inhibiting cancer cells over normal cells.[7]

-

Off-Target Effects: Screening against a panel of common off-targets (e.g., hERG channel, various receptors) is necessary to identify potential liabilities that could lead to adverse side effects.[4]

C. Visualization of the Drug Development Pipeline

Caption: The sequential stages of a typical drug discovery and development pipeline.

IV. Future Directions and Emerging Applications

The journey of benzamide derivatives is far from over. Ongoing research continues to uncover new therapeutic applications and innovative chemical strategies.

A. Expanding Therapeutic Horizons

While well-established in areas like psychiatry and oncology, the therapeutic potential of benzamides is continuously expanding into new domains:

-

Neurodegenerative Diseases: Benzamide-based cholinesterase inhibitors are being explored for the treatment of Alzheimer's disease.[13][19]

-

Infectious Diseases: Novel benzamides have demonstrated potent activity against Mycobacterium tuberculosis and various fungi.[12][20]

-

Diabetes: Benzamide derivatives are being investigated as glucokinase activators for the treatment of type 2 diabetes.[15]

-

Prion Diseases: Certain benzamide derivatives have emerged as attractive lead compounds for developing therapeutic agents against prion diseases.[21]

B. Innovative Chemical Scaffolds and Synthesis

Medicinal chemists are constantly exploring novel modifications of the benzamide scaffold to enhance potency, selectivity, and drug-like properties. This includes the incorporation of other heterocyclic moieties, such as triazoles and oxadiazoles, to create hybrid molecules with unique pharmacological profiles.[20][22]

Conclusion